Cas no 17071-24-8 (1-(3-Amino-4-methylphenyl)ethanone)
17071-24-8 structure
Product Name:1-(3-Amino-4-methylphenyl)ethanone
Numéro CAS:17071-24-8
Le MF:C9H11NO
Mégawatts:149.189742326736
MDL:MFCD07787585
CID:206820
PubChem ID:342914
Update Time:2025-11-02
1-(3-Amino-4-methylphenyl)ethanone Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(3-Amino-4-methylphenyl)ethanone
- Ethanone, 1-(3-amino-4-methylphenyl)-(9CI)
- Ethanone,1-(3-amino-4-methylphenyl)-
- 1-(3-Amino-4-methyl-phenyl)-aethanon
- 1-(3-amino-4-methyl-phenyl)ethanone
- 1-(3-amino-4-methyl-phenyl)-ethanone
- 1-(3-amino-4-methylphenyl)ethanone(SALTDATA: FREE)
- 2-Methyl-5-acetyl-aminobenzol
- 3-Amino-4-methylacetophenone
- AC1L7X8W
- Ambcb4033239
- ANW-68191
- BBL008735
- CTK8C2315
- NSC380875
- SureCN571550
- 1-(3-amino-4-methylphenyl)ethan-1-one
- Ethanone, 1-(3-amino-4-methylphenyl)-
- 3'-Amino-4'-methylacetophenone
- MCQYTLIHRDCHHT-UHFFFAOYSA-N
- 8759AA
- STL122905
- SY024093
- AB018663
- 3 inverted exclamation mark -Amino-4 inverted exclamation mark -methylacetophenone
- CS-0153568
- Ethanone, 1-(3-amino-4-methylphenyl)- (9CI)
- 17071-24-8
- AKOS000283196
- C73283
- NSC-380875
- Z1198175137
- SCHEMBL571550
- FT-0741816
- BB 0243036
- EN300-794645
- MFCD07787585
- DS-16009
- DTXSID60321763
- 1-(3-Amino-4-methylphenyl)ethanone, AldrichCPR
- AC-27138
- DA-17138
-
- MDL: MFCD07787585
- Piscine à noyau: 1S/C9H11NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,10H2,1-2H3
- La clé Inchi: MCQYTLIHRDCHHT-UHFFFAOYSA-N
- Sourire: O=C(C)C1C=CC(C)=C(C=1)N
Propriétés calculées
- Qualité précise: 149.08413
- Masse isotopique unique: 149.084063974g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 156
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.5
- Surface topologique des pôles: 43.1
Propriétés expérimentales
- Point d'ébullition: 306.4℃/760mmHg
- Le PSA: 43.09
- Le LogP: 2.36100
1-(3-Amino-4-methylphenyl)ethanone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY623-250mg |
1-(3-Amino-4-methylphenyl)ethanone |
17071-24-8 | 95+% | 250mg |
762CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PY623-100mg |
1-(3-Amino-4-methylphenyl)ethanone |
17071-24-8 | 95+% | 100mg |
369CNY | 2021-05-08 | |
| TRC | A618433-50mg |
1-(3-amino-4-methylphenyl)ethanone |
17071-24-8 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A618433-100mg |
1-(3-amino-4-methylphenyl)ethanone |
17071-24-8 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A618433-500mg |
1-(3-amino-4-methylphenyl)ethanone |
17071-24-8 | 500mg |
$ 275.00 | 2022-06-08 | ||
| Alichem | A019112301-1g |
1-(3-Amino-4-methylphenyl)ethanone |
17071-24-8 | 95% | 1g |
227.90 USD | 2021-06-17 | |
| Fluorochem | 231730-250mg |
1-(3-Amino-4-methylphenyl)ethanone |
17071-24-8 | 95% | 250mg |
£62.00 | 2022-02-28 | |
| Fluorochem | 231730-1g |
1-(3-Amino-4-methylphenyl)ethanone |
17071-24-8 | 95% | 1g |
£154.00 | 2022-02-28 | |
| Fluorochem | 231730-5g |
1-(3-Amino-4-methylphenyl)ethanone |
17071-24-8 | 95% | 5g |
£744.00 | 2022-02-28 | |
| Fluorochem | 231730-10g |
1-(3-Amino-4-methylphenyl)ethanone |
17071-24-8 | 95% | 10g |
£1225.00 | 2022-02-28 |
1-(3-Amino-4-methylphenyl)ethanone Littérature connexe
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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